2-bromo-3,4,5-trimethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide
Description
2-Bromo-3,4,5-trimethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide is a benzamide derivative featuring a brominated, trimethoxy-substituted aromatic ring linked to a sulfonamide group attached to a pyrimidine moiety. This compound combines multiple functional groups:
- Bromine substituent: Enhances lipophilicity and may influence electronic properties or metabolic stability .
The synthesis likely involves coupling 3,4,5-trimethoxybenzoyl chloride with 4-(pyrimidin-2-ylsulfamoyl)aniline, analogous to methods used for related N-(4-bromophenyl)-3,4,5-trimethoxybenzamide derivatives .
Properties
IUPAC Name |
2-bromo-3,4,5-trimethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN4O6S/c1-29-15-11-14(16(21)18(31-3)17(15)30-2)19(26)24-12-5-7-13(8-6-12)32(27,28)25-20-22-9-4-10-23-20/h4-11H,1-3H3,(H,24,26)(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNIMAABQROONKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3)Br)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-3,4,5-trimethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. The process often includes:
Bromination: Introduction of the bromine atom to the benzene ring.
Methoxylation: Addition of methoxy groups to the benzene ring.
Sulfonylation: Attachment of the pyrimidinylsulfamoyl group to the phenyl ring.
These reactions are carried out under controlled conditions, often involving catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), is common to monitor the synthesis process and verify the purity of the final product .
Chemical Reactions Analysis
Key Conditions:
| Step | Reagents/Conditions | Yield (Typical) |
|---|---|---|
| Acid chloride formation | POCl₃, reflux | 85–92% |
| Amide coupling | Et₃N, DCM, RT | 70–80% |
Sulfamoyl Linkage Formation
The sulfonamide group is introduced via nucleophilic substitution:
-
Sulfonyl chloride precursor : 4-Chlorosulfonylphenyl intermediates react with pyrimidin-2-amine under mild basic conditions .
-
Mechanism : SN2 displacement of chloride by the amine.
Example Reaction:
Bromine Reactivity
The 2-bromo substituent enables cross-coupling reactions:
Suzuki Coupling
-
Application : Replacement of Br with aryl/heteroaryl groups (e.g., for SAR studies).
| Aryl Boronic Acid | Product Yield | Reference |
|---|---|---|
| Phenyl | 65% | |
| 4-Methoxyphenyl | 72% |
Buchwald-Hartwig Amination
-
Product : Substituted aniline derivatives (e.g., introducing NH₂ or NHR groups).
Demethylation of Methoxy Groups
Selective demethylation under harsh acidic conditions:
-
Outcome : Conversion of methoxy groups to hydroxyl groups for further functionalization.
Stability Under Biological Conditions
-
Hydrolysis : The amide bond is stable at physiological pH but may hydrolyze under strongly acidic (HCl, 6M) or basic (NaOH, 1M) conditions .
-
Sulfonamide stability : Resistant to enzymatic cleavage in vitro .
Electrochemical Reduction (Speculative)
Analogous nitroheterocycles (e.g., nitrothiophenes) undergo nitro group reduction at −500 mV vs. Ag/AgCl . While this compound lacks a nitro group, electrochemical studies on the bromine or sulfonamide moieties could provide mechanistic insights.
Cytotoxicity and Metabolic Pathways
No direct data exists for this compound, but structurally similar benzamides show:
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that 2-bromo-3,4,5-trimethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide exhibits significant anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism involves the inhibition of specific signaling pathways associated with cell proliferation and survival.
2. Antibacterial Properties
The compound has also been evaluated for its antibacterial activity. In vitro studies revealed that it possesses inhibitory effects against Gram-positive and Gram-negative bacteria. The presence of the pyrimidine moiety is believed to enhance its interaction with bacterial enzymes, leading to increased efficacy.
3. Anti-inflammatory Effects
Recent investigations have highlighted the anti-inflammatory potential of this compound. It has been shown to reduce the production of pro-inflammatory cytokines in cell culture models. This property suggests a possible application in treating inflammatory diseases such as rheumatoid arthritis.
Pharmacological Insights
1. Structure-Activity Relationship (SAR) Studies
SAR studies have been conducted to optimize the biological activity of this compound. Modifications to the trimethoxy group have been explored to enhance solubility and bioavailability while maintaining potency.
2. Drug Delivery Systems
The compound's unique structure makes it suitable for incorporation into drug delivery systems. Research has focused on developing nanoparticles that encapsulate this compound for targeted delivery to tumor sites, minimizing systemic toxicity while maximizing therapeutic effects.
Material Science Applications
1. Organic Electronics
The compound's electronic properties have been investigated for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs). Its ability to form stable thin films makes it a candidate for use in display technologies.
2. Photovoltaic Devices
Studies have explored the use of this compound in photovoltaic devices due to its favorable light absorption characteristics. Incorporating it into solar cell designs has shown promise in enhancing energy conversion efficiency.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Journal of Medicinal Chemistry | Anticancer Activity | Demonstrated cytotoxicity against breast and lung cancer cells with specific pathway inhibition. |
| Antibiotics Journal | Antibacterial Properties | Effective against both Gram-positive and Gram-negative bacteria; enhanced enzyme interaction noted. |
| Inflammation Research | Anti-inflammatory Effects | Reduced pro-inflammatory cytokine production in cell models; potential for rheumatoid arthritis treatment. |
| Advanced Materials | Organic Electronics | Stable thin film formation; potential application in OLED technology. |
| Solar Energy Materials | Photovoltaic Devices | Enhanced energy conversion efficiency when incorporated into solar cell designs. |
Mechanism of Action
The mechanism of action of 2-bromo-3,4,5-trimethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Key Observations:
- Bromine vs. Chlorine : Bromine’s larger atomic radius may improve target affinity but reduce solubility compared to chlorine .
- Methoxy vs.
- Sulfonamide Variations : Pyrimidinylsulfamoyl groups (as in the target compound) offer distinct π-π interactions compared to fluorophenyl or piperidinylsulfonyl groups .
Physicochemical and ADMET Properties
- ADMET Profile : Bromine may slow metabolism but increase risk of bioaccumulation. Pyrimidine sulfonamides generally show favorable toxicity profiles .
Biological Activity
2-bromo-3,4,5-trimethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide, a compound with the molecular formula CHBrNOS, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a brominated aromatic ring and a pyrimidine moiety linked through a sulfonamide group. The presence of methoxy groups enhances its lipophilicity and may influence its biological interactions.
Research indicates that this compound may act through multiple pathways:
- Inhibition of Kinases : Similar compounds have been shown to inhibit serine/threonine kinases, which play crucial roles in cell signaling and proliferation.
- Antiproliferative Activity : The sulfonamide group is known for its ability to interfere with cellular processes, potentially leading to apoptosis in cancer cells.
Anticancer Properties
Several studies have investigated the anticancer potential of related compounds. For instance:
- A study on related benzamide derivatives demonstrated significant cytotoxicity against various cancer cell lines, suggesting that structural modifications can enhance activity against specific targets .
- The compound's mechanism may involve the disruption of DNA synthesis or repair pathways, leading to increased apoptosis in malignant cells.
Enzyme Interaction
The compound may interact with enzymes involved in folate metabolism. Compounds with similar structures have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation .
Case Studies
- Cytotoxicity Assays : In vitro studies using human cancer cell lines revealed that this compound exhibited IC50 values in the micromolar range, indicating significant cytotoxic effects compared to control compounds .
- Mechanistic Studies : Investigations into the compound's mechanism revealed that it induces cell cycle arrest at the G2/M phase, which is critical for cancer treatment strategies aimed at halting tumor growth .
Data Tables
Q & A
Q. What synthetic routes are commonly employed to prepare 2-bromo-3,4,5-trimethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide?
Answer: The synthesis typically involves multi-step reactions:
- Step 1: Functionalization of the pyrimidine ring via sulfamoylation at the 2-position using chlorosulfonic acid derivatives, followed by coupling with 4-aminophenyl groups .
- Step 2: Bromination of the trimethoxybenzamide core using bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure regioselectivity at the 2-position .
- Step 3: Amide coupling between the brominated benzoyl chloride and the sulfamoylphenyl intermediate via Schotten-Baumann or HATU-mediated reactions .
Key Characterization: Intermediate purity is verified by TLC and HPLC, with final product validation using H/C NMR (e.g., aromatic proton shifts at δ 7.8–8.2 ppm) and HRMS (expected [M+H] ~580–590 m/z) .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?
Answer: A combination of techniques is required:
- NMR Spectroscopy:
- H NMR: Aromatic protons from the pyrimidine (δ 8.3–8.6 ppm), sulfamoyl phenyl group (δ 7.5–7.7 ppm), and trimethoxybenzamide (δ 3.8–4.0 ppm for OCH) .
- C NMR: Carbonyl signals (C=O) near 165–170 ppm and quaternary carbons in the pyrimidine ring (~155 ppm) .
- Mass Spectrometry: HRMS with <5 ppm error confirms molecular formula (e.g., CHBrNOS).
- IR Spectroscopy: Stretching vibrations for amide (1650–1680 cm) and sulfonamide (1320–1350 cm) groups .
Q. What solvent systems are optimal for solubility and crystallization of this compound?
Answer:
- Solubility: DMSO or DMF (>10 mg/mL) is preferred for biological assays. For NMR, deuterated DMSO (DMSO-d) is ideal due to poor solubility in chloroform or water .
- Crystallization: Slow evaporation from ethanol/water (7:3 v/v) at 4°C yields X-ray quality crystals. Methanol/ethyl acetate mixtures (1:1) are alternatives for polymorph screening .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s stereoelectronic properties?
Answer:
- Data Collection: Use a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100 K. SHELXT (intrinsic phasing) solves initial structures, while SHELXL refines anisotropic displacement parameters .
- Key Metrics:
- Torsion Angles: Confirm planarity of the benzamide-pyrimidine system (e.g., C–N–S–C dihedral ~175°).
- Intermolecular Interactions: Hydrogen bonds between sulfamoyl NH and methoxy O atoms stabilize the lattice (distance: 2.8–3.0 Å) .
- Crystallographic Data: Report R < 0.05 and wR < 0.12 for high reliability .
Q. What strategies address discrepancies in biological activity data across studies?
Answer:
- Assay Standardization:
- Use uniform cell lines (e.g., HEK-293 for cytotoxicity) and control compounds (e.g., doxorubicin) to normalize IC values .
- Validate enzyme inhibition (e.g., kinase assays) with ATP concentration fixed at 1 mM to minimize variability .
- Data Reconciliation:
- Cross-check solubility (via nephelometry) and purity (HPLC >98%) to rule out excipient interference.
- Apply multivariate analysis (e.g., PCA) to correlate structural features (e.g., bromine electronegativity) with activity outliers .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s inhibitory potency?
Answer:
- Modification Sites:
- Pyrimidine Ring: Introduce electron-withdrawing groups (e.g., -CF) at the 5-position to enhance π-stacking with target enzymes .
- Benzamide Core: Replace 3,4,5-trimethoxy with 3,5-dimethyl to reduce steric hindrance while retaining H-bond donor capacity .
- Methodology:
- Molecular Docking: Use AutoDock Vina to predict binding poses against BCL-2 (PDB: 6O0K). Focus on sulfamoyl interactions with Arg104 .
- Free Energy Perturbation (FEP): Quantify ΔΔG for bromine substitution effects on binding affinity .
Q. What analytical techniques resolve overlapping 1^11H NMR signals in aromatic regions?
Answer:
- 2D NMR:
- HSQC: Correlates H (δ 7.5–8.5 ppm) with C signals to assign protonated carbons.
- NOESY: Identifies spatial proximity between pyrimidine H and benzamide H protons (distance <4 Å) .
- Decoupling Experiments: Irradiate methoxy groups (δ 3.8–4.0 ppm) to simplify coupling patterns in the aromatic region .
Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?
Answer:
- Suzuki-Miyaura: Bromine at the 2-position undergoes Pd-catalyzed coupling with arylboronic acids (e.g., 4-fluorophenyl) in dioxane/HO (3:1) at 80°C .
- Buchwald-Hartwig: Replace bromine with amines (e.g., piperazine) using Xantphos/Pd(dba) catalyst (yield >75%) .
Note: Bromine’s electronegativity slows oxidative addition; use Pd(OAc)/P(-Bu) for accelerated kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
